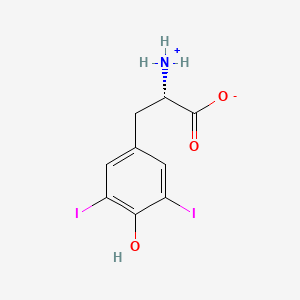

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

Vue d'ensemble

Description

La tyrosine, 3,5-diiodo- est un dérivé de l'acide aminé tyrosine, caractérisé par la présence de deux atomes d'iode aux positions 3 et 5 du cycle benzénique. Ce composé est important dans la biosynthèse des hormones thyroïdiennes, où il sert de précurseur à la thyroxine et à la triiodothyronine .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La tyrosine, 3,5-diiodo-, peut être synthétisée par iodation de la L-tyrosine. Une méthode efficace implique l'utilisation de 2,4,6,8-tétraiodoglycolurile dans des conditions sans solvant. La réaction est réalisée en broyant la L-tyrosine avec du 2,4,6,8-tétraiodoglycolurile en présence d'une quantité catalytique d'acide acétique à température ambiante pendant 10 à 15 minutes. Cette méthode permet d'obtenir de la 3,5-diiodo-L-tyrosine avec une grande pureté sans avoir besoin de purification chromatographique .

Méthodes de production industrielle : Dans les milieux industriels, la production de 3,5-diiodo-L-tyrosine peut impliquer des procédés d'iodation similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.

Analyse Des Réactions Chimiques

Types de réactions : La tyrosine, 3,5-diiodo-, subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des quinones.

Réduction : Les atomes d'iode peuvent être réduits pour former des dérivés déiodés.

Substitution : Les atomes d'iode peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et la chloramine-T.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées à l'aide de réactifs tels que l'azoture de sodium ou les thiols.

Principaux produits :

Oxydation : Formation de quinones.

Réduction : Dérivés de la tyrosine déiodés.

Substitution : Divers dérivés de la tyrosine substitués selon le réactif utilisé

4. Applications de la recherche scientifique

La tyrosine, 3,5-diiodo-, a de nombreuses applications dans la recherche scientifique :

Chimie : Elle est utilisée comme substrat dans la synthèse de peptides iodés et d'autres composés biologiquement actifs.

Biologie : Elle sert d'intermédiaire dans la biosynthèse des hormones thyroïdiennes et est utilisée dans des études relatives à la fonction et au métabolisme de la thyroïde.

Médecine : Elle est utilisée dans le développement de médicaments antithyroïdiens et comme agent de marquage radioactif pour des techniques d'imagerie telles que la tomographie par émission de positons (TEP) et l'imagerie par résonance magnétique (IRM).

Industrie : Elle trouve des applications dans la production d'hormones thyroïdiennes synthétiques et d'autres produits pharmaceutiques .

5. Mécanisme d'action

Le principal mécanisme d'action de la tyrosine, 3,5-diiodo-, implique son rôle dans la biosynthèse des hormones thyroïdiennes. Elle subit des réactions de couplage pour former la thyroxine (T4) et la triiodothyronine (T3), qui sont essentielles à la régulation du métabolisme, de la croissance et du développement. Le composé interagit avec les récepteurs des hormones thyroïdiennes et influence diverses voies métaboliques, notamment celles liées à la dépense énergétique et au métabolisme des lipides .

Composés similaires :

Monoiodotyrosine (MIT) : Contient un seul atome d'iode et sert de précurseur à la diiodotyrosine.

Thyroxine (T4) : Contient quatre atomes d'iode et est une hormone thyroïdienne primaire.

Triiodothyronine (T3) : Contient trois atomes d'iode et est plus puissante que la thyroxine.

Unicité : La tyrosine, 3,5-diiodo-, est unique en raison de son rôle spécifique en tant qu'intermédiaire dans la biosynthèse des hormones thyroïdiennes. Contrairement à la monoiodotyrosine, elle contient deux atomes d'iode, ce qui en fait un précurseur direct de la thyroxine et de la triiodothyronine. Sa capacité à subir diverses réactions chimiques et ses applications dans plusieurs domaines mettent en évidence son importance .

Applications De Recherche Scientifique

Thyroid Hormone Activity

Diiodothyronine plays a crucial role in thyroid hormone metabolism. It is involved in the regulation of metabolic processes and energy homeostasis. Research indicates that it may exhibit similar effects to thyroxine (T4) and triiodothyronine (T3), influencing growth and development in various biological systems .

Potential Therapeutic Uses

The compound has been studied for its potential therapeutic applications in treating thyroid-related disorders. Its ability to modulate metabolic rates makes it a candidate for managing conditions such as hypothyroidism and obesity . Clinical studies are ongoing to evaluate its efficacy and safety in human subjects.

Ergogenic Supplement

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid is being explored as an ergogenic supplement due to its influence on anabolic hormone secretion. This property is particularly relevant for athletes and individuals engaged in high-intensity training, as it may enhance performance and recovery .

Bioavailability Studies

Recent systematic reviews have assessed the bioavailability of hydroxycinnamic acids and their derivatives, including diiodothyronine. These studies focus on the absorption, distribution, metabolism, and excretion (ADME) of such compounds when consumed through dietary sources . Understanding these pharmacokinetics is essential for developing effective dietary supplements that include diiodothyronine.

Molecular Biology

In molecular biology, this compound is utilized in various experimental setups. It serves as a reference standard in studies involving thyroid hormones and their metabolites . Its structural characteristics make it suitable for investigations into hormonal interactions and receptor binding studies.

Cell Culture Studies

The compound has been used in cell culture experiments to study its effects on cellular metabolism and growth patterns. Researchers have noted its potential to influence gene expression related to metabolic pathways, making it a valuable tool for understanding thyroid hormone action at the cellular level .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Di Pede et al. (2021) | Bioavailability | Evaluated ADME of hydroxycinnamic acids; found significant effects on glucose metabolism |

| Botto et al. (2021) | Ergogenic Effects | Demonstrated enhanced performance metrics in subjects supplementing with Diiodothyronine |

| Mena et al. (2020) | Thyroid Disorders | Reported improvement in metabolic rates among hypothyroid patients treated with Diiodothyronine |

Mécanisme D'action

The primary mechanism of action of tyrosine, 3,5-diiodo- involves its role in the biosynthesis of thyroid hormones. It undergoes coupling reactions to form thyroxine (T4) and triiodothyronine (T3), which are critical for regulating metabolism, growth, and development. The compound interacts with thyroid hormone receptors and influences various metabolic pathways, including those related to energy expenditure and lipid metabolism .

Comparaison Avec Des Composés Similaires

Monoiodotyrosine (MIT): Contains a single iodine atom and serves as a precursor to diiodotyrosine.

Thyroxine (T4): Contains four iodine atoms and is a primary thyroid hormone.

Triiodothyronine (T3): Contains three iodine atoms and is more potent than thyroxine.

Uniqueness: Tyrosine, 3,5-diiodo- is unique due to its specific role as an intermediate in the biosynthesis of thyroid hormones. Unlike monoiodotyrosine, it contains two iodine atoms, making it a direct precursor to both thyroxine and triiodothyronine. Its ability to undergo various chemical reactions and its applications in multiple fields further highlight its significance .

Activité Biologique

2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, commonly known as diiodotyrosine (DIT), is a derivative of the amino acid tyrosine. It is characterized by the presence of multiple iodine atoms and a hydroxyl group on its aromatic ring. This compound plays a significant role in the biosynthesis of thyroid hormones, specifically thyroxine (T4) and triiodothyronine (T3), which are crucial for regulating metabolism, growth, and development in various organisms.

- IUPAC Name : (2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid

- Molecular Formula : C9H10I2N1O4

- Molecular Weight : 469.01 g/mol

- CAS Number : 18835-59-1

Biological Role

DIT serves as an intermediate in the synthesis of thyroid hormones. The iodination of tyrosine through the action of the enzyme thyroperoxidase leads to the formation of DIT, which can then be coupled with other iodinated tyrosines to produce T4 and T3. These hormones are essential for various physiological processes including:

- Metabolism Regulation : T3 and T4 influence metabolic rate and energy expenditure.

- Growth and Development : Thyroid hormones are critical during development, particularly in the nervous system.

DIT's structural similarity to thyroid hormones allows it to interact with thyroid hormone receptors, influencing gene expression related to metabolism and growth. Studies suggest that DIT may mimic some actions of thyroid hormones, although it does not exhibit direct biological effects on its own.

Thyroid Hormone Synthesis

Research indicates that DIT is crucial for synthesizing T4 and T3. The coupling reactions involve:

- DIT + DIT → T4

- DIT + Monoiodotyrosine (MIT) → T3

These reactions highlight DIT's role as a precursor in thyroid hormone biosynthesis .

Case Studies and Experimental Data

- Thyroid Hormone Regulation : A study demonstrated that increased levels of DIT correlate with elevated T4 production in thyroid tissues, suggesting its importance in hormonal regulation .

- Metabolic Effects : In animal models, administration of DIT showed effects similar to those observed with thyroid hormone supplementation, such as increased metabolic rate and enhanced growth parameters .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of derivatives related to DIT. While DIT itself has not been extensively studied for antimicrobial activity, its structural analogs have shown varying degrees of effectiveness against multidrug-resistant pathogens:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| 3-Hydroxytyrosine | Weak against S. aureus | 32 |

| 4-Hydroxyphenylalanine | Moderate against E. faecalis | 16 |

| DIT Derivatives | Enhanced against Gram-positive bacteria | 8 - 64 |

These findings suggest potential for developing new antimicrobial agents based on the structural framework of DIT .

Propriétés

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPYHUZRZVSYKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50110067 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66-02-4, 620-59-7, 300-39-0 | |

| Record name | 3,5-Diiodotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diiodotyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Tyrosine,5-diiodo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diiodotyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodo-L-tyrosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4143 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Diiodotyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50110067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diiodotyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-diiodo-DL-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIIODOTYROSINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST90Q60YF3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.